

Yttrium: A Unique Position within the Rare Earth Elements - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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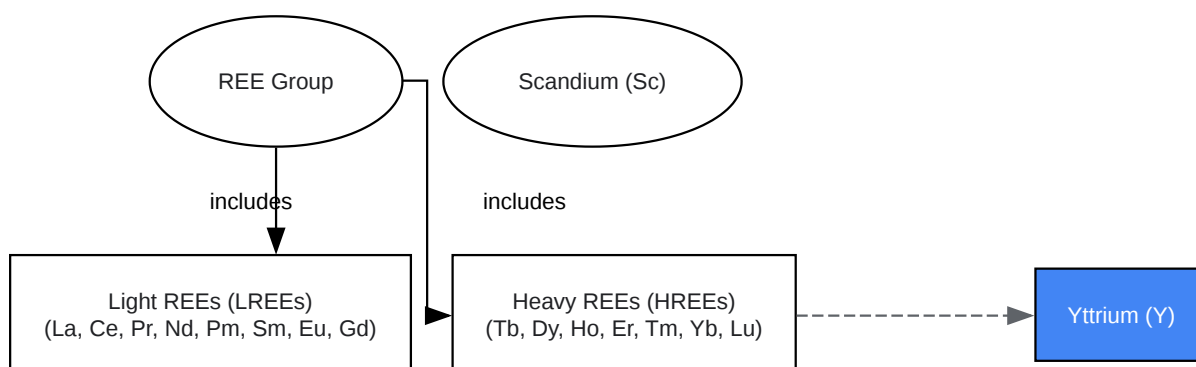
Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: **Yttrium** (Y), a silvery-metallic transition metal with atomic number 39, occupies a unique and pivotal position within the group of rare earth elements (REEs).[1][2][3][4] Although not a member of the lanthanide series, its chemical behavior, ionic radius, and natural co-occurrence with lanthanides in mineral deposits necessitate its classification as a rare earth.[3][5][6] Specifically, due to its chemical similarities, it is grouped with the heavy rare earth elements (HREEs).[5] This guide provides an in-depth analysis of **yttrium's** relationship with the lanthanides, focusing on its comparative physicochemical properties and the experimental protocols for its separation and purification, which are critical for its application in various high-technology and medical fields, including drug development.

Classification and Geochemical Relationship

The rare earth elements are a set of 17 elements, including the 15 lanthanides, scandium (Sc), and **yttrium** (Y).[5][6] This grouping is based on their similar chemical properties and their tendency to occur together in the same ore deposits.[5] The REEs are often divided into two sub-groups: Light Rare Earth Elements (LREEs) and Heavy Rare Earth Elements (HREEs). **Yttrium** is classified as an HREE because its ionic radius is very similar to that of the heavy lanthanides like holmium (Ho) and erbium (Er), leading to comparable chemical behavior.[3][7][8] This similarity in size is a consequence of the "lanthanide contraction," the steady decrease in ionic radii across the lanthanide series.[8]

Yttrium's trivalent state (Y^{3+}) is its most stable and common oxidation state, which is a defining characteristic it shares with most lanthanides.[9][10][11] The Y^{3+} ion has no unpaired electrons, and as a result, its compounds are typically colorless.[11][12] This property makes **yttrium** compounds excellent host materials for other lanthanide ions in applications like phosphors and lasers.[12]



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Classification of Rare Earth Elements and **Yttrium's** Position.

Comparative Physicochemical Properties

The chemical similarity between **yttrium** and the heavy lanthanides makes their separation a significant challenge.[13] This similarity is rooted in their electron configurations and, most importantly, their ionic radii. The following tables summarize key quantitative data, highlighting **yttrium's** position relative to the lanthanides.

Table 1: Electron Configuration and Atomic Properties

Element	Symbol	Atomic Number	Electron Configuration	Stable Oxidation State
Yttrium	Y	39	[Kr] 4d ¹ 5s ² [11] [14] [15]	+3 [9] [11]
Lanthanum	La	57	[Xe] 5d ¹ 6s ²	+3
Cerium	Ce	58	[Xe] 4f ¹ 5d ¹ 6s ²	+3, +4
...
Europium	Eu	63	[Xe] 4f ⁷ 6s ²	+2, +3
Gadolinium	Gd	64	[Xe] 4f ⁷ 5d ¹ 6s ²	+3
...
Holmium	Ho	67	[Xe] 4f ¹¹ 6s ²	+3
Erbium	Er	68	[Xe] 4f ¹² 6s ²	+3
...
Lutetium	Lu	71	[Xe] 4f ¹⁴ 5d ¹ 6s ²	+3

Table 2: Ionic Radii and Physical Properties

Element	Symbol	Ionic Radius (Y ³⁺ /Ln ³⁺ , pm)	Atomic Weight	Melting Point (°C) [1] [9]	Boiling Point (°C) [1] [9]	Density (g/cm ³)
Yttrium	Y	90.0	88.91 [1]	1522 [9]	3338 [9]	4.47 [1]
Lanthanum	La	103.2	138.91	920	3469	6.15
...
Gadolinium	Gd	93.8	157.25	1312	3233	7.90
Terbium	Tb	92.3	158.93	1356	3123	8.23
Dysprosium	Dy	91.2	162.50	1407	2562	8.55
Holmium	Ho	90.1	164.93	1461	2695	8.80
Erbium	Er	89.0	167.26	1529	2863	9.07
Lutetium	Lu	86.1	174.97	1652	3327	9.84

Note: Ionic radii are for coordination number 6.

As shown in Table 2, the ionic radius of Y³⁺ is nearly identical to that of Ho³⁺, placing it squarely within the heavy lanthanide group in terms of chemical reactivity and geochemical behavior.[\[3\]](#)

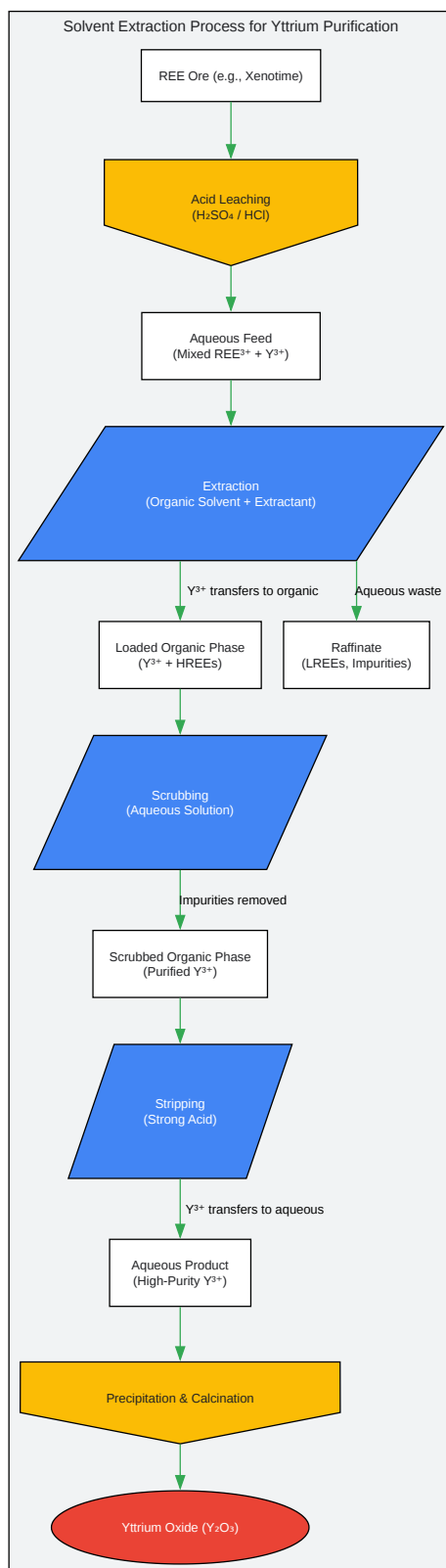
Experimental Protocols for Separation and Purification

The separation of **yttrium** from other REEs, particularly the heavy lanthanides, is a complex but essential process for obtaining high-purity **yttrium** for technological applications. The two primary industrial methods are solvent extraction and ion-exchange chromatography.[\[13\]](#)[\[16\]](#)

Solvent extraction is the most widely used industrial method for separating rare earth elements.[\[17\]](#)[\[18\]](#) The process relies on the differential partitioning of REE ions between an aqueous phase and an immiscible organic phase containing a specific extractant.

Methodology:

- **Leaching:** The raw ore (e.g., monazite, xenotime) is first dissolved in a strong acid, typically sulfuric or hydrochloric acid, to bring the REE ions into an aqueous solution.[\[19\]](#)
- **Extraction:** The aqueous feed solution is mixed with an organic solvent (e.g., kerosene) containing a selective extractant. Organophosphorus compounds like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) or 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A) are commonly used.[\[18\]](#)[\[20\]](#) The pH of the aqueous phase is carefully controlled, as it significantly influences the extraction efficiency.
- **Scrubbing:** The loaded organic phase, now containing a mixture of REEs, is "scrubbed" with a fresh aqueous solution. This step removes co-extracted impurities and less desired REEs, enhancing the purity of the target element (**yttrium**) in the organic phase.[\[18\]](#)
- **Stripping:** The purified **yttrium** is recovered from the organic phase by stripping it with a strong acid solution (e.g., HCl, HNO₃), which transfers the Y³⁺ ions back into a new aqueous phase.[\[17\]](#)[\[20\]](#)
- **Precipitation and Calcination:** Pure **yttrium** is precipitated from the strip solution, often as **yttrium** oxalate, which is then heated (calcined) to produce high-purity **yttrium** oxide (Y₂O₃).[\[9\]](#)



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Generalized workflow for **yttrium** separation via solvent extraction.

Ion-exchange chromatography is a powerful technique for achieving very high purity separations of REEs.[16] It is particularly effective for separating elements with very similar properties, such as **yttrium** and the adjacent heavy lanthanides.

Methodology:

- **Resin Preparation:** A column is packed with a cation-exchange resin, which consists of a solid polymer matrix with negatively charged functional groups (e.g., sulfonate groups).[21]
- **Loading:** An acidic solution containing the mixture of **yttrium** and other REE ions is passed through the column. The positively charged REE^{3+} and Y^{3+} ions bind to the resin, displacing other cations (e.g., H^+).[16]
- **Elution:** A solution containing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or hydroxyethylethylenediaminetriacetic acid (HEDTA), is passed through the column.[16][21]
- **Fractional Collection:** The chelating agent forms complexes with the REE ions, which have slightly different stability constants. The ions that form less stable complexes with the eluent will be desorbed from the resin more slowly, while those forming more stable complexes will be desorbed more quickly. **Yttrium's** elution behavior relative to the heavy lanthanides can be manipulated by the choice of eluent and pH.[22] As the solution exits the column, it is collected in fractions, with each fraction being enriched in a specific REE.[16]

Significance in Drug Development and Research

High-purity **yttrium** is critical for several advanced applications. The radioactive isotope **yttrium-90** (^{90}Y) is a pure beta-emitter used in radioimmunotherapy for treating various cancers.[1][4] **Yttrium** is also a component of **yttrium** aluminum garnet (YAG), a synthetic crystal used in lasers for surgical procedures.[12] Furthermore, **yttrium**-stabilized zirconia (YSZ) is a ceramic with high strength and biocompatibility, finding use in dental implants and other medical devices. The effective separation of **yttrium** from other REEs, some of which can be toxic, is paramount for ensuring the safety and efficacy of these medical applications.

Conclusion

Yttrium's classification as a heavy rare earth element is a testament to the primacy of chemical properties, particularly ionic radius, over periodic table position alone. Its strong resemblance to the heavy lanthanides presents significant separation challenges, which have been overcome through sophisticated solvent extraction and ion-exchange chromatography techniques. Understanding the nuanced physicochemical relationships and mastering the separation protocols are essential for leveraging the unique properties of high-purity **yttrium** in critical scientific research and the development of advanced medical technologies.

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- To cite this document: BenchChem. [Yttrium: A Unique Position within the Rare Earth Elements - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196420#yttrium-s-position-and-relationship-within-the-rare-earth-elements]

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